



Spectroscopic Characterization of 4-Methylpentedrone (4-MPD): An Application Note

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the spectroscopic characterization of **4-Methylpentedrone** (4-MPD), a synthetic cathinone. The information compiled herein is intended to guide researchers in the identification and analysis of this compound using standard spectroscopic techniques.

Introduction

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone class.[1][2] As a designer drug, its emergence and distribution necessitate robust analytical methods for its unambiguous identification in forensic and research settings.[3][4] This document outlines the key spectroscopic data and corresponding experimental protocols for the characterization of 4-MPD using Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-MPD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-MPD. The chemical shifts are reported in parts per million (ppm).



Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-MPD

¹H NMR	¹³ C NMR		
Assignment	Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)
Aromatic-H	7.85 (d, J=8.2 Hz, 2H)	C=O	200.1
Aromatic-H	7.30 (d, J=8.0 Hz, 2H)	Aromatic C	144.9
СН	5.15 (m, 1H)	Aromatic C-H	129.8
N-CH₃	2.70 (s, 3H)	Aromatic C-H	128.9
Aromatic-CH₃	2.42 (s, 3H)	Aromatic C	128.7
CH ₂	1.95 (m, 2H)	СН	65.5
CH ₂	1.45 (m, 2H)	N-CH₃	31.5
CH₃	0.90 (t, J=7.4 Hz, 3H)	Aromatic-CH₃	21.7
CH ₂	18.9	_	
CH ₂	13.8	_	
СН₃	13.8	_	

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying substances in a mixture. The mass spectrum of 4-MPD shows a characteristic fragmentation pattern.

Table 2: Key GC-MS Fragmentation Data for 4-MPD



m/z	Proposed Fragment	Relative Abundance
205	[M] ⁺ (Molecular Ion)	Low
119	[C ₈ H ₇ O] ⁺	High
91	[C ₇ H ₇] ⁺	Moderate
86	[C5H12N]+	High
58	[C ₃ H ₈ N] ⁺	High

Fragmentation patterns can be influenced by the ionization energy and the specific instrument used.[5][6][7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10][11]

Table 3: Characteristic FTIR Absorption Bands for 4-MPD

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400	N-H Stretch	Secondary Amine
~3050	C-H Stretch	Aromatic
~2960	C-H Stretch	Aliphatic (CH₃)
~2870	C-H Stretch	Aliphatic (CH ₂)
~1680	C=O Stretch	Ketone
~1610	C=C Stretch	Aromatic Ring
~1450	C-H Bend	Aliphatic
~820	C-H Bend	p-Substituted Aromatic

Peak positions and intensities can vary depending on the sample preparation method.[12][13] [14]



Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- 4-MPD sample
- Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the 4-MPD sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
 - o ¹H NMR:



- Acquire a one-dimensional proton spectrum using a standard pulse sequence.
- Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹3C).[15][16][17][18]
 - Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 4-MPD from any impurities and obtain its mass spectrum for identification.

Materials:

- 4-MPD sample
- Methanol or acetonitrile (HPLC grade)
- GC-MS system with an electron ionization (EI) source
- Capillary column (e.g., HP-5MS, DB-5MS, or equivalent)

Protocol:



- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the 4-MPD sample in methanol.
 - Perform serial dilutions to obtain a working solution of approximately 1-10 μg/mL.
- Instrument Setup:
 - GC Parameters:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15-20 °C/min to 280 °C, and hold for 5-10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Injection Volume: 1 μL (split or splitless mode).
 - MS Parameters:
 - Ion Source Temperature: 230 °C
 - Electron Energy: 70 eV
 - Mass Range: m/z 40-550
- Data Acquisition:
 - Inject the prepared sample into the GC-MS system.
 - Acquire data in full scan mode.
- Data Analysis:
 - Identify the peak corresponding to 4-MPD in the total ion chromatogram (TIC).
 - Extract the mass spectrum for the identified peak.



 Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern.[19][20]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 4-MPD.

Materials:

- 4-MPD sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Potassium bromide (KBr) (for pellet method)
- Mortar and pestle, hydraulic press (for pellet method)

Protocol (ATR Method):

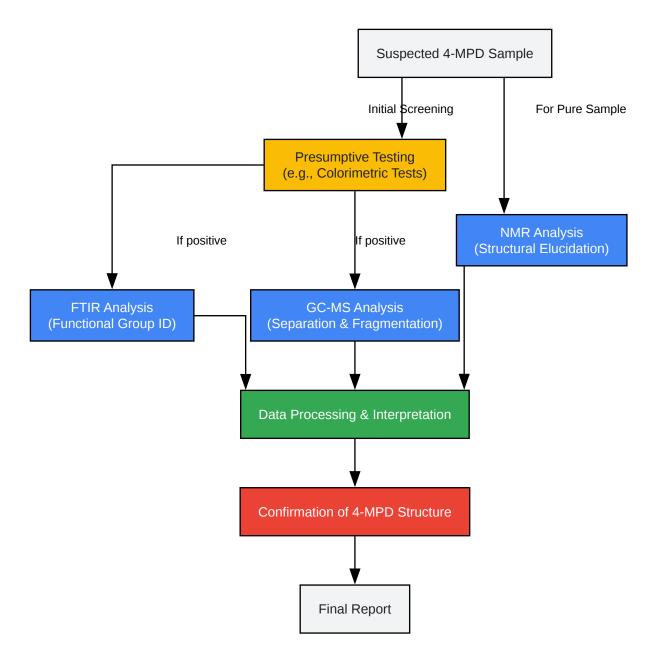
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid 4-MPD sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Analysis:



- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.[21][22][23][24]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a suspected 4-MPD sample.





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Caption: Analytical workflow for the spectroscopic characterization of 4-MPD.

Conclusion

The combination of NMR, GC-MS, and FTIR spectroscopy provides a robust and reliable framework for the unequivocal identification and characterization of **4-Methylpentedrone**. The data and protocols presented in this application note serve as a valuable resource for researchers and forensic scientists involved in the analysis of novel psychoactive substances. Adherence to these standardized methods will ensure accurate and reproducible results, contributing to the broader understanding and monitoring of emerging synthetic drugs.

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